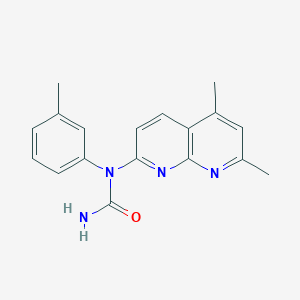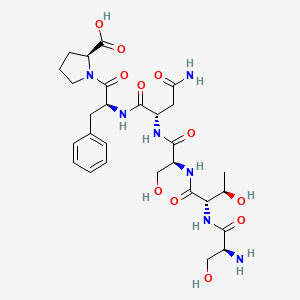![molecular formula C29H28NPSi B15165981 Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- CAS No. 207278-64-6](/img/structure/B15165981.png)
Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C11H15NSi This compound is characterized by its unique structure, which includes a benzene ring, an amine group, a trimethylsilyl group, and a triphenylphosphoranylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- typically involves multiple steps. One common synthetic route starts with the reaction of 2-[(trimethylsilyl)ethynyl]aniline with triphenylphosphine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and is conducted at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: In chemistry, Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: In biological research, this compound can be employed as a probe or a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-[(Trimethylsilyl)ethynyl]aniline: This compound lacks the triphenylphosphoranylidene group and is primarily used as an intermediate in organic synthesis.
Benzenamine, 2-fluoro-4-[(trimethylsilyl)ethynyl]-: This compound has a fluorine atom in the benzene ring, which can influence its reactivity and applications.
Uniqueness: Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group enhances the compound's ability to participate in complex organic reactions and its utility in various scientific and industrial applications.
特性
CAS番号 |
207278-64-6 |
|---|---|
分子式 |
C29H28NPSi |
分子量 |
449.6 g/mol |
IUPAC名 |
triphenyl-[2-(2-trimethylsilylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C29H28NPSi/c1-32(2,3)24-23-25-15-13-14-22-29(25)30-31(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28/h4-22H,1-3H3 |
InChIキー |
CPROXNMEYLOIHZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
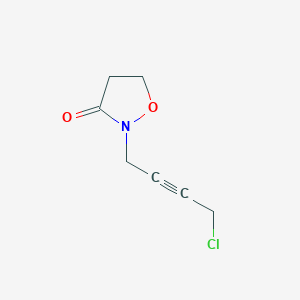
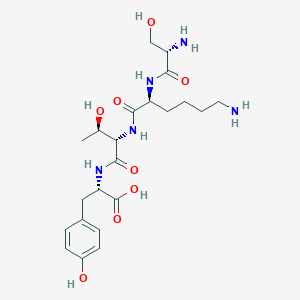
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)

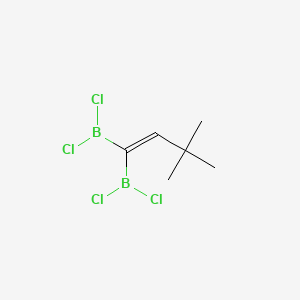
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)

